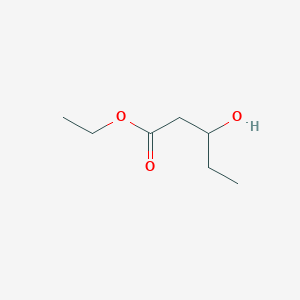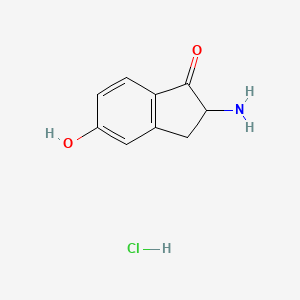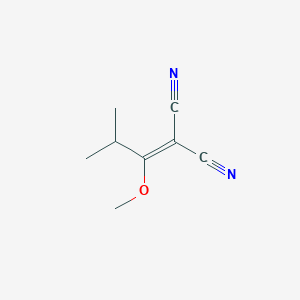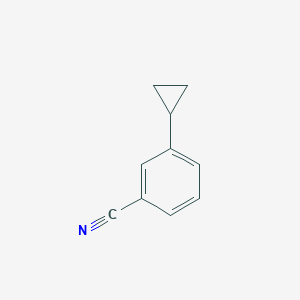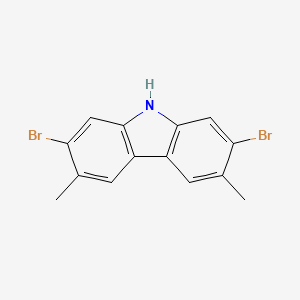
2,7-Dibromo-3,6-dimethyl-9H-carbazole
描述
2,7-Dibromo-3,6-dimethyl-9H-carbazole is a halogenated derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and two methyl groups at the 3 and 6 positions on the carbazole ring. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-3,6-dimethyl-9H-carbazole typically involves the bromination of 3,6-dimethyl-9H-carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually include refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,7-Dibromo-3,6-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The carbazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted carbazole derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Carbazole quinones or other oxidized derivatives.
Reduction Products: Reduced carbazole derivatives.
科学研究应用
2,7-Dibromo-3,6-dimethyl-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: Employed in the synthesis of novel polymers and materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,7-dibromo-3,6-dimethyl-9H-carbazole depends on its application. In organic electronics, the compound acts as a charge transport material, facilitating the movement of electrons or holes through the device. The bromine atoms and methyl groups influence the electronic properties of the carbazole ring, enhancing its performance in electronic applications.
相似化合物的比较
Similar Compounds
2,7-Dibromo-9H-carbazole: Lacks the methyl groups at the 3 and 6 positions.
3,6-Dibromo-9H-carbazole: Bromine atoms are at the 3 and 6 positions instead of 2 and 7.
3,6-Dimethyl-9H-carbazole: Lacks the bromine atoms at the 2 and 7 positions.
Uniqueness
2,7-Dibromo-3,6-dimethyl-9H-carbazole is unique due to the specific positioning of bromine and methyl groups, which imparts distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and materials science, where precise control over molecular structure is crucial.
属性
IUPAC Name |
2,7-dibromo-3,6-dimethyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2N/c1-7-3-9-10-4-8(2)12(16)6-14(10)17-13(9)5-11(7)15/h3-6,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRLZFDYXVDYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC3=C2C=C(C(=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476959 | |
| Record name | 2,7-dibromo-3,6-dimethyl-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544436-44-4 | |
| Record name | 2,7-dibromo-3,6-dimethyl-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B3053481.png)
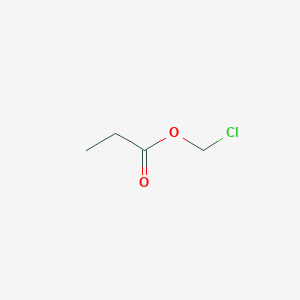

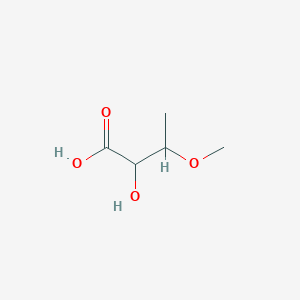
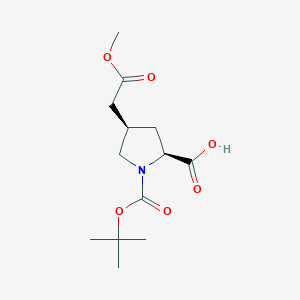
![4-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B3053489.png)
